(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
CAS No.: 385786-21-0
Cat. No.: VC11792511
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 385786-21-0 |
|---|---|
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 4-hydroxy-3-[(E)-(3-methylpyridin-2-yl)iminomethyl]chromen-2-one |
| Standard InChI | InChI=1S/C16H12N2O3/c1-10-5-4-8-17-15(10)18-9-12-14(19)11-6-2-3-7-13(11)21-16(12)20/h2-9,19H,1H3/b18-9+ |
| Standard InChI Key | UGXYUZSAVPJNAI-GIJQJNRQSA-N |
| Isomeric SMILES | CC1=C(N=CC=C1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O |
| SMILES | CC1=C(N=CC=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
| Canonical SMILES | CC1=C(N=CC=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Introduction
(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a synthetic organic compound that belongs to the benzopyran family, specifically modified with a pyridinyl moiety. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of (3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione likely involves condensation reactions between appropriate precursors, such as a benzopyran derivative and a pyridinyl amine. The specific conditions and reagents used can vary depending on the desired yield and purity.
Potential Applications
Compounds with similar structures have been explored for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a pyridinyl group may enhance these properties or confer additional biological activities.
| Potential Application | Description |
|---|---|
| Biological Activity | Antioxidant, anti-inflammatory, antimicrobial activities are possible based on similar compounds. |
| Pharmaceutical Research | May be investigated for therapeutic potential in various diseases. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume